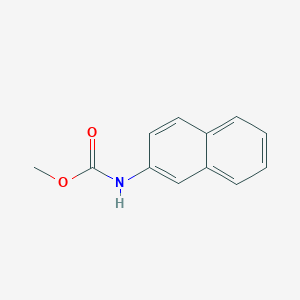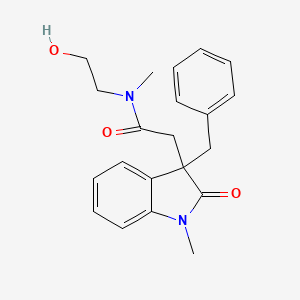![molecular formula C16H20ClNO B5292906 N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5292906.png)
N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride, also known as MBDB, is a psychoactive drug that belongs to the amphetamine family. It is a derivative of the compound 3,4-methylenedioxyphenylpropan-2-amine (MDMA) and is structurally similar to the drug 3,4-methylenedioxymethamphetamine (MDMA or ecstasy). MBDB has been used as a recreational drug, but it also has potential scientific research applications.
Wirkmechanismus
N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride acts primarily as a serotonin releasing agent, causing an increase in the release of serotonin in the brain. It also has some activity as a dopamine releasing agent and a norepinephrine releasing agent. The exact mechanism of action of N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride is not fully understood, but it is thought to involve the activation of certain receptors in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride are similar to those of MDMA. It increases the release of serotonin, dopamine, and norepinephrine, leading to feelings of euphoria, increased sociability, and decreased anxiety. It also has some stimulant effects, including increased heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has some advantages for lab experiments, particularly in the study of the serotonin system. It has a similar mechanism of action to MDMA, but it has a shorter duration of action and is less potent. This makes it easier to study in animals and humans without producing as many unwanted side effects. However, like MDMA, N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride is a controlled substance and is subject to strict regulations, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for the study of N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride. One area of interest is its potential as a tool for studying the serotonin system in humans. It may also have potential as a treatment for depression and other psychiatric disorders, although more research is needed in this area. Additionally, there may be other derivatives of MDMA and N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride that could have even greater potential for scientific research and therapeutic use.
Synthesemethoden
The synthesis of N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride involves the reaction of 3,4-methylenedioxyphenylpropan-2-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with methylamine to yield N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine, which is then converted to the hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders. It has been found to have similar effects to MDMA, including increased feelings of empathy and sociability. N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has also been studied for its potential as a tool for neuroscience research, particularly in the study of the serotonin system.
Eigenschaften
IUPAC Name |
N-methyl-1-[3-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-6-8-14(9-7-13)12-18-16-5-3-4-15(10-16)11-17-2;/h3-10,17H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYQTTOKJHJELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-2-(4-{[(2-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5292828.png)
![2-[(5-bromo-2-furoyl)amino]-3-phenylacrylic acid](/img/structure/B5292839.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5292856.png)

![7-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292871.png)
![2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5292883.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5292884.png)
![(3R*,4R*)-1-(4-methoxybenzoyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-3-pyrrolidinol](/img/structure/B5292892.png)
![4-({2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5292898.png)

![4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5292908.png)
![3-[(dimethylamino)methyl]-1-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-3-piperidinol](/img/structure/B5292909.png)

